4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid
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Overview
Description
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of nicotinic acid, featuring a pyrrolidine ring attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid typically involves the reaction of 4-methyl nicotinic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrolidine ring on the nicotinic acid backbone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile
- 6-Pyrrolidin-1-yl-nicotinic acid
- 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid
Uniqueness
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is unique due to its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring on the nicotinic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
FAMXYZRZOOLXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCCC2 |
Origin of Product |
United States |
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